Aclacinomycin Y is an anthracycline antibiotic derived from the fermentation of Streptomyces galilaeus. It is closely related to other anthracyclines, such as aclacinomycin A and aclarubicin, and is known for its antitumor properties. Aclacinomycin Y has garnered attention due to its potential applications in cancer therapy, particularly in overcoming drug resistance associated with conventional treatments.
Aclacinomycin Y is produced through microbial fermentation, primarily from the Streptomyces species. The biosynthesis of aclacinomycin compounds involves complex enzymatic pathways that convert simple precursors into the final antibiotic structure. These processes are influenced by various environmental factors and genetic components within the producing organisms .
Aclacinomycin Y belongs to the class of compounds known as anthracyclines, which are characterized by their three-ring structures and are widely used in cancer treatment. This compound is classified under the broader category of polyketides, which are secondary metabolites produced by bacteria, fungi, and plants.
The synthesis of aclacinomycin Y can be approached through both microbial fermentation and chemical synthesis. The microbial route typically involves the fermentation of Streptomyces galilaeus, which produces a mixture of aclacinomycins including aclacinomycin A and Y.
The biosynthetic pathway for aclacinomycin Y includes several key enzymatic reactions:
Aclacinomycin Y features a complex molecular structure typical of anthracyclines, which includes:
The molecular formula for aclacinomycin Y is , with a molecular weight of approximately 485.52 g/mol. The compound exhibits specific stereochemistry that is crucial for its interaction with biological targets .
Aclacinomycin Y undergoes various chemical reactions typical for anthracyclines:
The transformation between aclacinomycins involves enzymatic catalysis where specific enzymes act on precursor molecules to yield different analogs. Understanding these reactions helps in developing strategies for improving yields during fermentation or optimizing synthetic routes .
Aclacinomycin Y exerts its antitumor effects primarily through intercalation into DNA, disrupting replication and transcription processes. This mechanism leads to apoptosis in cancer cells.
Studies have shown that aclacinomycin Y has a high affinity for binding to DNA compared to other anthracyclines, suggesting enhanced efficacy against certain types of tumors .
Aclacinomycin Y appears as a reddish-orange powder with a melting point in the range of 180-185 °C. It is soluble in methanol and dimethyl sulfoxide but has limited solubility in water.
Aclacinomycin Y is primarily utilized in cancer research and therapy due to its potent antitumor activity. It has been investigated for:
The biosynthesis of Aclacinomycin Y (AcmY) is governed by the akn gene cluster (∼23 kb) in Streptomyces galilaeus ATCC 31133 and ATCC 31615. This cluster comprises 12 core genes (aknA–aknX) responsible for aglycone formation, deoxysugar biosynthesis, glycosylation, and tailoring reactions. Key genes include aknOx (encoding the AcmA→AcmY oxidoreductase) and glycosyltransferases aknS (rhodosamine transfer) and aknK (2-deoxyfucose transfer). The cluster shares homology with the acl genes in S. purpurascens, but diverges in oxidoreductase specificity [1] [4] [6].
Aklavinone, the aglycone scaffold of AcmY, is synthesized via type II PKS using:
Aklavinone undergoes sequential glycosylation:
Table 1: Core Enzymes in Aclacinomycin Y Biosynthesis
Gene | Protein Function | Catalytic Reaction | Cofactor/Substrate |
---|---|---|---|
aknB | Ketosynthase α | Polyketide chain elongation | Malonyl-CoA |
aknU | Aklaviketone reductase | Aklaviketone → Aklavinone | NADPH |
aknS | Glycosyltransferase | Attaches 1st sugar (rhodosamine) | dTDP-rhodosamine |
aknOx | Oxidoreductase | AcmA → AcmY | FAD, O₂ |
Aclacinomycin Y is generated from Aclacinomycin A (AcmA) via a two-step oxidation catalyzed by the flavoenzyme AknOx (Aclacinomycin oxidoreductase):
AknOx exhibits strict regioselectivity:
AknOx activity is optimal under aerobic conditions:
Table 2: Biochemical Properties of AknOx
Parameter | Value | Condition |
---|---|---|
Molecular Mass | 54.8 kDa | Mature protein |
FAD Linkage | 8α-Nδ1-histidyl, 6-S-cysteinyl | Bicovalent |
Kₘ (AcmA) | 12.5 μM | pH 7.5, 30°C |
Vₘₐₓ | 0.48 μmol/min/mg | pH 7.5, 30°C |
pH Stability | 6.5–8.5 | 4°C, 24 h |
Classical mutagenesis of S. galilaeus has yielded high-titer strains:
Hybrid anthracyclines have been engineered via:
Table 3: Engineered Strains for Aclacinomycin Y Diversification
Engineering Strategy | Host Strain | Genetic Modification | Product (Yield) |
---|---|---|---|
Oxidoreductase boost | S. galilaeus H038 | aknOx overexpression | AcmY (280 mg/L) |
Hydroxylase insertion | S. galilaeus Δrdm | rdmE + aknOx | 11-OH-AcmY (95 mg/L) |
Sugar pathway swap | S. coelicolor CH999 | akn cluster + elmGT | D-olivosyl-AcmY (50 mg/L) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3